molecular formula C16H19N3O3S B6990455 2-[3-[4-(2-Methylpyrazol-3-yl)piperidine-1-carbonyl]thiophen-2-yl]acetic acid

2-[3-[4-(2-Methylpyrazol-3-yl)piperidine-1-carbonyl]thiophen-2-yl]acetic acid

Cat. No.: B6990455
M. Wt: 333.4 g/mol
InChI Key: JVSAZHJRPGHBFK-UHFFFAOYSA-N
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Description

2-[3-[4-(2-Methylpyrazol-3-yl)piperidine-1-carbonyl]thiophen-2-yl]acetic acid is a complex organic compound featuring a thiophene ring, a piperidine ring, and a pyrazole ring

Preparation Methods

The synthesis of 2-[3-[4-(2-Methylpyrazol-3-yl)piperidine-1-carbonyl]thiophen-2-yl]acetic acid involves multiple steps. One common synthetic route includes the following steps:

Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing cost and environmental impact.

Chemical Reactions Analysis

2-[3-[4-(2-Methylpyrazol-3-yl)piperidine-1-carbonyl]thiophen-2-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have biological activity that could be explored for drug development.

    Medicine: Its structure suggests potential as a pharmaceutical agent, possibly targeting specific receptors or enzymes.

    Industry: It could be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[3-[4-(2-Methylpyrazol-3-yl)piperidine-1-carbonyl]thiophen-2-yl]acetic acid would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed study to elucidate.

Comparison with Similar Compounds

Similar compounds include other molecules containing piperidine, pyrazole, and thiophene rings. For example:

The uniqueness of 2-[3-[4-(2-Methylpyrazol-3-yl)piperidine-1-carbonyl]thiophen-2-yl]acetic acid lies in its specific combination of these rings, which may confer unique properties and applications.

Properties

IUPAC Name

2-[3-[4-(2-methylpyrazol-3-yl)piperidine-1-carbonyl]thiophen-2-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3S/c1-18-13(2-6-17-18)11-3-7-19(8-4-11)16(22)12-5-9-23-14(12)10-15(20)21/h2,5-6,9,11H,3-4,7-8,10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVSAZHJRPGHBFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2CCN(CC2)C(=O)C3=C(SC=C3)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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